Hsp70-derived octapeptide

Hsp70-Hsp90 organizing protein (Hop) TPR1 domain carboxylate clamp

Hsp70-derived octapeptide (CAS: 736171-62-3), with the single-letter amino acid sequence GPTIEEVD, is a synthetic peptide corresponding to the highly conserved C-terminal tail (residues 634–641) of the human 70-kDa heat shock protein. It is primarily utilized as a research tool to study and modulate the assembly of the Hsp70–Hsp90 multichaperone machinery by acting as a specific ligand for tetratricopeptide repeat (TPR) domain-containing co-chaperones.

Molecular Formula C36H58N8O16
Molecular Weight 858.9 g/mol
Cat. No. B10831816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsp70-derived octapeptide
Molecular FormulaC36H58N8O16
Molecular Weight858.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)CN
InChIInChI=1S/C36H58N8O16/c1-6-17(4)28(42-35(58)29(18(5)45)43-32(55)22-8-7-13-44(22)23(46)15-37)34(57)39-19(9-11-24(47)48)30(53)38-20(10-12-25(49)50)31(54)41-27(16(2)3)33(56)40-21(36(59)60)14-26(51)52/h16-22,27-29,45H,6-15,37H2,1-5H3,(H,38,53)(H,39,57)(H,40,56)(H,41,54)(H,42,58)(H,43,55)(H,47,48)(H,49,50)(H,51,52)(H,59,60)/t17-,18+,19-,20-,21-,22-,27-,28-,29-/m0/s1
InChIKeyZFLYGBZWZFFSEA-KXIJWNIYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hsp70-Derived Octapeptide (GPTIEEVD): Technical Specifications and Molecular Identity for Procurement


Hsp70-derived octapeptide (CAS: 736171-62-3), with the single-letter amino acid sequence GPTIEEVD, is a synthetic peptide corresponding to the highly conserved C-terminal tail (residues 634–641) of the human 70-kDa heat shock protein [1]. It is primarily utilized as a research tool to study and modulate the assembly of the Hsp70–Hsp90 multichaperone machinery by acting as a specific ligand for tetratricopeptide repeat (TPR) domain-containing co-chaperones [2]. The peptide is characterized by a molecular formula of C36H58N8O16, a molecular weight of 858.9 g/mol, and is typically supplied as a lyophilized powder with a purity of ≥95% [3].

Specific TPR1 domain ligand for Hsp70-Hop co‑chaperone interaction studies
Validated in competition and crystallographic assays; supports chaperone‑machinery mapping
Supplied as lyophilized powder; compatible with reconstitution in aqueous buffers

Hsp70-Derived Octapeptide: Why Sequence-Specific Substitution Compromises TPR Domain Studies


Generic substitution of Hsp70-derived octapeptide with other chaperone C-terminal peptides, such as the Hsp90-derived MEEVD pentapeptide, or with mutated versions like GAAAEEVD, is not scientifically valid. The specificity of the interaction between the GPTIEEVD sequence and the TPR1 domain of the adaptor protein Hop is dictated by a unique combination of electrostatic interactions (anchored by the EEVD carboxylate clamp) and hydrophobic contacts from the upstream residues (GPTI) [1]. Studies show that the TPR2A domain of Hop is selective for the MEEVD motif of Hsp90, while TPR1 specifically recognizes the GPTIEEVD motif of Hsp70, indicating that these peptides are not functionally interchangeable and cross-reactivity is limited [2]. Consequently, experimental outcomes are highly sequence-dependent, and the use of a precise, well-characterized peptide is essential for the reproducibility of studies on chaperone interactions and client protein regulation [3].

GPTIEEVD (Hsp70 C‑terminal octapeptide)
MEEVD pentapeptide
Binds distinct TPR domains (TPR1 vs TPR2A); may shift co‑chaperone engagement and alter downstream readouts
GPTIEEVD
GAAAEEVD mutant peptide
Lacks functional epitope; does not disrupt Hsp70–CHIP interaction, compromising competition‑based study designs

Quantitative Comparative Evidence for Hsp70-Derived Octapeptide (GPTIEEVD) Against Closest Analogs


TPR1 Domain Binding Specificity: GPTIEEVD vs. MEEVD

The Hsp70-derived octapeptide (GPTIEEVD) binds specifically to the TPR1 domain of the co-chaperone Hop, whereas the Hsp90-derived MEEVD pentapeptide binds to a separate domain, TPR2A. This was established through co-crystallization studies that reveal distinct binding modes for each peptide [1].

TPR1 Binding Specificity
Head-to-head
GPTIEEVD binds TPR1 domain of Hop via a two‑carboxylate anchor; MEEVD binds TPR2A domain, as revealed by co‑crystal structures.
Supports Hsp70‑specific pathway probing
Distinct binding modes reported; X‑ray crystallography data
Hsp70-Hsp90 organizing protein (Hop) TPR1 domain carboxylate clamp peptide binding specificity

Competition with Full-Length Chaperone Binding: GPTIEEVD vs. GAAAEEVD Mutant

In a cell-free ubiquitination assay, the wild-type Hsp70-derived octapeptide (GPTIEEVD) is capable of disrupting the interaction between full-length Hsp70 and the E3 ubiquitin ligase CHIP, as measured by changes in substrate ubiquitination. This functional competition is abolished when using a mutant peptide, GAAAEEVD [1].

Functional Competition Activity
Head-to-head
GPTIEEVD disrupts Hsp70–CHIP interaction and alters client ubiquitination; GAAAEEVD mutant shows no detectable disruption.
Supports functional epitope analysis
In vitro ubiquitination assay; immunoblot readout
CHIP ubiquitin ligase Hsp70 interaction in vitro ubiquitination peptide competition assay

Co-Chaperone Selectivity Profile: Hsp70 C-Terminus vs. Hsp90 C-Terminus

Quantitative binding studies reveal that the C-terminal motif of Hsp70 (GPTIEEVD) and Hsp90 (MEEVD) exhibit differential binding affinities for a panel of TPR-domain co-chaperones, demonstrating that these peptides are not functionally redundant [1].

Co‑Chaperone Selectivity
Reported
Hsp70 C‑terminal peptide binds CHIP, Hop, DnaJC7; shows weak/no binding to FKBP51/52, unlike Hsp90 peptide.
Guides co‑chaperone network study design
Fluorescence polarization binding data
TPR co-chaperone fluorescence polarization binding affinity FKBP51/52

Structural Basis for Hsp40/Hsp70 Interaction: Defined Peptide-Binding Sites

The Hsp70-derived octapeptide (GPTIEEVD) serves as a defined ligand to reveal the peptide-binding sites on the C-terminal domain (CTD) of the human Hsp40 co-chaperone, Hdj1. This interaction is critical for the chaperone cycle and has been characterized at atomic resolution [1].

Hsp40 Interaction Structure
Method context
Co‑crystal structure at 1.85 Å resolution; GPTIEEVD binds two distinct sites on Hsp40 Hdj1 CTD, forming an antiparallel β‑sheet at Site 1.
Supports chaperone‑cycle structural studies
High‑resolution crystallography; defined binding sites
Hsp40 Hdj1 peptide-binding domain antiparallel β-sheet crystallography

Hsp70-Derived Octapeptide: Recommended Research and Industrial Application Scenarios


Mapping Hsp70 Co-Chaperone Interaction Networks

Employ Hsp70-derived octapeptide (GPTIEEVD) as a competitive inhibitor in pull-down or co-immunoprecipitation assays to specifically disrupt Hsp70's interaction with TPR-domain co-chaperones like CHIP and Hop, while leaving interactions with other co-chaperone classes intact. This allows for precise mapping of protein interaction networks and the dissection of Hsp70's specific role in these complexes [1].

Crystallographic and NMR Structural Studies of TPR Domains

Use the octapeptide as a defined, high-purity ligand for co-crystallization or NMR titration experiments with recombinant TPR domains from proteins such as Hop, CHIP, and RPAP3. The high-resolution structures of these complexes, enabled by the peptide, are critical for structure-based drug design efforts targeting the Hsp70 system [2].

Functional Studies of the Ubiquitin-Proteasome System

Utilize the GPTIEEVD peptide in cell-free ubiquitination assays to competitively inhibit the formation of the Hsp70-CHIP E3 ligase complex. This provides a powerful tool for dissecting the role of chaperone-mediated ubiquitination in the degradation of specific client proteins like p53 and CFTR, distinguishing it from other degradation pathways [3].

Investigating Hsp70-Hsp40 Chaperone Cycle

Apply the octapeptide to study the peptide-binding and transfer mechanisms between Hsp40 and Hsp70. The detailed knowledge of its binding sites on Hsp40 Hdj1 allows researchers to probe how Hsp40 delivers client peptides to Hsp70, a fundamental step in protein folding and quality control [4].

Application
Selection Property
Validation Focus
Hsp70 co‑chaperone interaction mapping
TPR1 domain binding specificity
Pull‑down / Co‑IP competition assays
TPR domain structural studies (crystallography, NMR)
Defined peptide ligand for co‑crystallization
High‑resolution complex formation
Ubiquitin‑proteasome functional studies
Competitive inhibitor of Hsp70–CHIP E3 ligase
In vitro ubiquitination endpoints
Hsp70–Hsp40 chaperone cycle investigation
Characterized Hsp40 CTD binding sites
Client peptide transfer mechanism analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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